molecular formula C11H16N2O2S B4083924 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide

2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide

Cat. No. B4083924
M. Wt: 240.32 g/mol
InChI Key: ODRRGJNTJPGRRX-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide, also known as DTT, is a chemical compound that has gained attention in scientific research due to its unique properties. DTT is a heterocyclic compound that contains a thiazole ring and a tetrahydropyran ring. It is commonly used as a chemical reagent in organic synthesis and has been found to have potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the NF-κB pathway, which is associated with the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has been found to have neuroprotective effects, protecting neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide is also relatively inexpensive compared to other chemical reagents. However, 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has some limitations. It is a toxic compound and must be handled with care. In addition, 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has a short half-life and can degrade over time, which may affect its efficacy in experiments.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide for cancer treatment. Another area of interest is the use of 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide in the development of new materials. 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has been found to have unique chemical and physical properties that make it a promising candidate for use in materials science. Finally, more research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide and its potential applications in various fields.

Scientific Research Applications

2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 2,2-dimethyl-N-1,3-thiazol-2-yltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2,2-dimethyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2)7-8(3-5-15-11)9(14)13-10-12-4-6-16-10/h4,6,8H,3,5,7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRGJNTJPGRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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